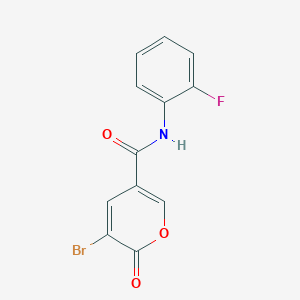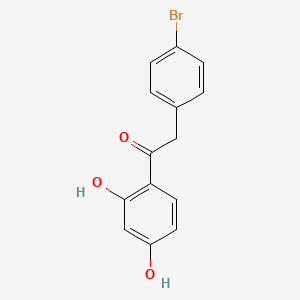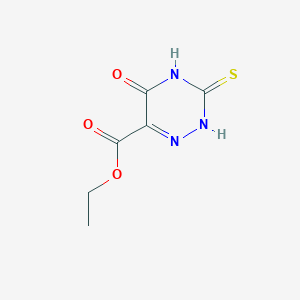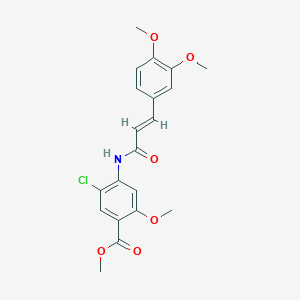
(2-chlorophenyl)-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-chlorophenyl)-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone is a carbonyl compound and an organohalogen compound.
Wissenschaftliche Forschungsanwendungen
Herbicidal and Insecticidal Activities
Compounds related to (2-chlorophenyl)-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone have been shown to exhibit favorable herbicidal and insecticidal activities. This was demonstrated in a study where N-phenylpyrazolyl aryl methanones derivatives, which are structurally similar, were synthesized and tested for these activities (Wang et al., 2015).
Antimicrobial and Anticancer Potential
Several derivatives of the compound have been investigated for their potential as antimicrobial and anticancer agents. For instance, novel pyrazole derivatives with related structures have shown higher anticancer activity than the reference drug doxorubicin, as well as significant antimicrobial activity (Hafez et al., 2016).
Anti-inflammatory and Antibacterial Properties
Similar pyrazoline derivatives have been synthesized and evaluated for their anti-inflammatory and antibacterial properties. Some compounds in this category exhibited high in vivo anti-inflammatory activity and potent antibacterial effects (Ravula et al., 2016).
Molecular Structure and Spectroscopic Analysis
The molecular structure and spectroscopic properties of related compounds have been extensively studied. These studies provide insights into the stability and electronic properties of such compounds, which are essential for understanding their potential applications in various fields (Sivakumar et al., 2021).
Central Nervous System Depressant Activity
Certain aryl methanones derivatives, closely related to the compound , have demonstrated central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. This suggests their potential use in treating neurological disorders (Butler et al., 1984).
Anticancer and Antimicrobial Agents
Additional research on pyrazole derivatives has focused on their application as anticancer and antimicrobial agents. For example, novel compounds incorporating pyridine and pyrazoline showed promising results in anticancer activity screening and demonstrated good antibacterial and antifungal activities (Katariya et al., 2021).
Eigenschaften
CAS-Nummer |
5792-72-3 |
|---|---|
Produktname |
(2-chlorophenyl)-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone |
Molekularformel |
C17H15ClN2O2 |
Molekulargewicht |
314.8 g/mol |
IUPAC-Name |
(2-chlorophenyl)-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone |
InChI |
InChI=1S/C17H15ClN2O2/c1-12-11-17(22,13-7-3-2-4-8-13)20(19-12)16(21)14-9-5-6-10-15(14)18/h2-10,22H,11H2,1H3 |
InChI-Schlüssel |
WEFAVDMFIBIUGY-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3Cl |
Kanonische SMILES |
CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3Cl |
Löslichkeit |
38.9 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2,4-Dichlorophenyl)-2-[(1-oxo-2-phenylethyl)amino]-3-thiophenecarboxamide](/img/structure/B1224137.png)
![2-[[6-[(3-bromo-6-oxo-1-cyclohexa-2,4-dienylidene)methylamino]-1,3-benzothiazol-2-yl]thio]-N-phenylacetamide](/img/structure/B1224138.png)
![5-[(1,3-Benzodioxol-5-ylamino)methylidene]-1-cyclopropyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1224139.png)

![4-[(2,4-Dimethoxyanilino)methylidene]-2-(6-methyl-2-pyridinyl)isoquinoline-1,3-dione](/img/structure/B1224144.png)

![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B1224146.png)
![N-(3,4-dimethoxyphenyl)-6-phenyl-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1224150.png)

![2-[2-[4-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1-piperazinyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1224153.png)
![2-[2-[[5-[1-(Dimethylamino)propyl]-4-[2-(4-morpholinyl)ethyl]-1,2,4-triazol-3-yl]thio]ethylamino]ethanol](/img/structure/B1224154.png)
![2-[(4-Fluorophenoxy)methyl]-5-(1-piperidinyl)-4-oxazolecarbonitrile](/img/structure/B1224155.png)

![2-(2-Methylphenoxy)-1-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]ethanone](/img/structure/B1224159.png)